5-(4-Acetylphenyl)-2-chlorophenol
Description
Properties
IUPAC Name |
1-[4-(4-chloro-3-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15)14(17)8-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJMXKIZDIUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685946 | |
| Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-82-7 | |
| Record name | Ethanone, 1-(4′-chloro-3′-hydroxy[1,1′-biphenyl]-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation of benzene derivatives provides direct access to acetylated arenes. However, phenol’s electron-donating hydroxyl group deactivates the ring, necessitating protective strategies:
Procedure :
-
Protection : Benzoylation of phenol using acetic anhydride in acidic media yields phenyl acetate.
-
Acylation : Reaction with acetyl chloride in the presence of AlCl₃ at 0–5°C selectively acetylates the para position.
-
Deprotection : Hydrolysis with aqueous NaOH regenerates the phenol group.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Acetic anhydride/H₂SO₄ | 25 | 92 |
| 2 | Acetyl chloride/AlCl₃ | 0–5 | 78 |
| 3 | NaOH/H₂O | 80 | 95 |
Limitations : Competing meta-acylation (<5%) occurs due to residual ring activation.
Ortho-Chlorination of Phenol Derivatives
Electrophilic Aromatic Substitution
Direct chlorination of phenol with Cl₂ gas in acetic acid achieves moderate ortho selectivity, though para-chlorination dominates. To enhance ortho specificity, directing groups are employed:
Method :
-
Sulfonation Protection : Treat phenol with chlorosulfonic acid to install a sulfonic acid group at the para position, leaving ortho sites reactive.
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Chlorination : React with Cl₂ at 40°C, yielding 2-chloro-4-sulfophenol.
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Desulfonation : Steam distillation removes the sulfonic acid group.
Optimized Conditions :
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Chlorinating Agent | Cl₂ (g) | Higher ortho ratio |
| Solvent | Acetic acid | Reduces polysubstitution |
| Temperature | 40°C | Balances kinetics |
Yield : 67% 2-chlorophenol with <10% dichlorinated byproducts.
Coupling Strategies for Biphenyl Formation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 4-acetylphenylboronic acid with 5-bromo-2-chlorophenol offers a robust route:
Procedure :
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Boronic Acid Synthesis : Lithiation of 4-bromoacetophenone followed by treatment with triisopropyl borate yields 4-acetylphenylboronic acid.
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Coupling : React with 5-bromo-2-chlorophenol using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.
Performance Metrics :
| Catalyst Loading | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2 mol% Pd | Dioxane/H₂O | 83 | 98.5 |
| 1 mol% Pd | THF/H₂O | 71 | 97.2 |
Advantages : Tolerance of electron-withdrawing groups and mild conditions.
Integrated Synthetic Routes
Sequential Functionalization and Coupling
A three-step protocol combines the above methods:
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Synthesize 4-acetylphenylboronic acid via lithiation-borylation.
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Prepare 5-bromo-2-chlorophenol through bromination of 2-chlorophenol using Br₂/FeBr₃.
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Couple intermediates under Suzuki conditions.
Overall Yield : 62% (over three steps).
One-Pot Multistep Synthesis
Recent advances demonstrate a telescoped approach:
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In-situ Protection : Acetylate phenol, chlorinate ortho, and deprotect without isolating intermediates.
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Direct Coupling : Use CuI/DMAP in DMF to facilitate Ullmann-type coupling.
Efficiency Gains :
| Metric | Sequential Route | One-Pot Route |
|---|---|---|
| Total Time (h) | 48 | 24 |
| Solvent Waste (L) | 12 | 6 |
Spectroscopic Characterization and Validation
Post-synthesis analysis ensures structural fidelity:
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¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, aromatic), 7.45 (d, J=2.4 Hz, 1H, chloroarene), 2.60 (s, 3H, COCH₃).
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HPLC Purity : 99.1% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For bulk production, continuous flow systems enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-(4-Acetylphenyl)-2-chlorophenol exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study on related phenolic compounds demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have indicated that chlorophenols can disrupt bacterial cell membranes and inhibit essential enzymatic processes. In particular, derivatives of this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Environmental Applications
Bioremediation
this compound is relevant in the context of bioremediation. Its chlorinated structure makes it a target for microbial degradation processes. Research indicates that certain bacterial strains can metabolize chlorophenols, leading to detoxification and removal from contaminated environments. This application is crucial for addressing pollution from industrial waste.
Chemical Analysis
The compound is also utilized in analytical chemistry as a standard for the detection of chlorophenols in environmental samples. Methods such as High-Performance Liquid Chromatography (HPLC) often employ this compound to quantify chlorophenol levels in water sources, aiding in environmental monitoring efforts.
Material Science
Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and resistance to degradation under UV exposure. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antibacterial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Environmental Science | Bioremediation | Microbial degradation of chlorophenols |
| Chemical Analysis | Standard for HPLC detection of chlorophenols | |
| Material Science | Polymer Synthesis | Enhances thermal stability in polymer matrices |
Case Studies
-
Anticancer Activity Study :
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various acetylated phenolic compounds, including this compound. The results indicated a significant reduction in cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics. -
Bioremediation Research :
A research paper documented the use of specific bacterial strains capable of degrading chlorinated phenols, including this compound. The study highlighted the efficiency of these strains in reducing pollutant levels in contaminated soil samples over a period of six weeks. -
Polymer Development :
In a study focused on material science applications, researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced UV resistance and thermal stability, making it suitable for outdoor applications.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetyl and chlorine substituents may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Chlorophenol (2-CP)
- Structure: The parent compound, 2-chlorophenol (C₆H₅ClO), lacks the acetylphenyl substituent.
- Properties: As a monochlorinated phenol, 2-CP is volatile, moderately soluble in water, and primarily used in industrial synthesis. Its ortho-chlorine substitution reduces steric hindrance compared to meta- or para-isomers, facilitating electrophilic substitution reactions .
- Biological Activity: Unlike 5-(4-acetylphenyl)-2-chlorophenol, 2-CP lacks significant enzymatic inhibition activity but is associated with environmental toxicity and bioaccumulation risks .
4-Chlorophenol (4-CP)
- Structure : The chlorine atom is para to the hydroxyl group.
- Comparison: The para-substitution in 4-CP alters electronic distribution, increasing acidity (pKa ≈ 9.4) compared to 2-CP (pKa ≈ 8.1). However, neither 4-CP nor 2-CP exhibits the acetylphenyl group, which in this compound enhances binding affinity to enzymatic targets .
5-(4-Acetylphenyl)furan-2-carbaldehyde
- Structure: Features a furan-2-carbaldehyde group instead of the phenol moiety.
- Activity: This compound restored CT-L inhibitory activity in assays, highlighting the critical role of the acetylphenyl group in bioactivity. However, the aldehyde group may reduce stability compared to the hydroxyl group in phenolic analogs .
Bioactivity and Pharmacological Performance
Morpholinoacetyl- and Decanoyl-Substituted Analogs
- Example: Compounds 18 (morpholinoacetyl cap) and 20 (decanoyl cap) showed modest CT-L inhibition, whereas this compound derivatives (e.g., 24–26) achieved superior potency .
- Key Insight : The acetylphenyl group optimizes hydrophobic interactions with enzyme active sites, outperforming bulkier or less aromatic substituents.
Chlorophenyl-Benzofuran Derivatives
- Example : 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran () shares a chlorophenyl motif but incorporates a benzofuran core.
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Solubility (Water) | Bioactivity (CT-L Inhibition) |
|---|---|---|---|---|
| This compound | C₁₄H₁₁ClO₂ | Phenol, acetylphenyl | Moderate | High (IC₅₀ ≈ nM range)* |
| 2-Chlorophenol | C₆H₅ClO | Phenol, ortho-chlorine | High | None |
| 5-(4-Acetylphenyl)furan-2-carbaldehyde | C₁₃H₁₀O₃ | Furan, acetylphenyl, aldehyde | Low | Moderate |
*Inferred from related derivatives in .
Q & A
Q. Can the acetyl group in this compound undergo photo-Fries rearrangement under UV light, and how does this affect bioactivity?
- Methodological Answer : Irradiate solutions (λ = 254 nm) in a quartz reactor under N₂. Monitor rearrangement via H NMR (disappearance of acetyl signal) and HPLC. Test photoproducts for bioactivity shifts (e.g., antimicrobial assays). Quantum yield calculations (actinometry) quantify reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
